N-Acetylnorepinephrine
Description
N-Acetylnorepinephrine (CAS 30959-88-7; molecular formula: C₁₀H₁₃NO₄) is an acetylated derivative of norepinephrine, a key catecholamine neurotransmitter and hormone involved in stress responses and blood pressure regulation . The acetylation of norepinephrine’s primary amine group alters its physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. This modification reduces its direct adrenergic activity but may enhance its role as a metabolic intermediate or prodrug . Enzymatic studies indicate that this compound is formed via the oxidation of N-acetyldopamine, with enzymatic conversion rates being 100-fold faster than nonenzymatic pathways, highlighting its dynamic role in biological systems .
Properties
CAS No. |
30959-88-7 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]acetamide |
InChI |
InChI=1S/C10H13NO4/c1-6(12)11-5-10(15)7-2-3-8(13)9(14)4-7/h2-4,10,13-15H,5H2,1H3,(H,11,12)/t10-/m0/s1 |
InChI Key |
WEFKVTFPZQEBGF-JTQLQIEISA-N |
SMILES |
CC(=O)NCC(C1=CC(=C(C=C1)O)O)O |
Isomeric SMILES |
CC(=O)NC[C@@H](C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
CC(=O)NCC(C1=CC(=C(C=C1)O)O)O |
Other CAS No. |
30959-88-7 |
Synonyms |
N-acetylnorepinephrine N-ANEP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and pharmacological differences between N-Acetylnorepinephrine and related compounds:
Pharmacological and Metabolic Differences
- Receptor Affinity: Norepinephrine exhibits high potency at α₁, α₂, and β₁ receptors, making it sixfold more potent than phenylephrine in clinical vasopressor applications . In contrast, this compound’s acetyl group diminishes direct receptor binding, shifting its role toward metabolism or excretion .
- Enzymatic Conversion: this compound is enzymatically converted to N-acetylarterenone, a ketone derivative, whereas norepinephrine is metabolized to normetanephrine and vanillylmandelic acid .
Clinical and Research Implications
- Norepinephrine vs. Acetylated Derivatives: The acetylated form’s reduced receptor activity limits its direct therapeutic use but positions it as a biomarker for catecholamine metabolism studies. For example, elevated urinary this compound may indicate altered norepinephrine turnover in neurodegenerative diseases .
- Comparative Potency: Phenylephrine, a non-catecholamine α₁-agonist, is less potent than norepinephrine but is preferred in specific clinical scenarios (e.g., spinal anesthesia) due to its selectivity and slower metabolism . Structural modifications like acetylation or hydroxyl substitution (as in O-Acetyl Phenylephrine) further refine these properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
